molecular formula C19H23N5O3 B4049583 6-imino-N-(3-methoxypropyl)-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N-(3-methoxypropyl)-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B4049583
M. Wt: 369.4 g/mol
InChI Key: KGVCBKOVRHSLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-imino-N-(3-methoxypropyl)-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Scientific Research Applications

6-imino-N-(3-methoxypropyl)-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Safety and Hazards

Sigma-Aldrich, the provider of this product, does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Mechanism of Action

Target of Action

Similar compounds have been found to targetRenin , an enzyme that participates in the body’s renin-angiotensin system (RAS) which regulates blood pressure .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific data . If it does indeed target Renin, it may inhibit the conversion of angiotensinogen to angiotensin I, thus reducing the formation of angiotensin II and ultimately decreasing blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N-(3-methoxypropyl)-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common method involves the reaction of a triazine derivative with a methoxypropylamine under controlled conditions. The reaction typically requires a solvent such as dioxane and a base like sodium carbonate. The mixture is heated to 70-80°C to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields. This method employs a multimode reactor, such as the Synthos 3000, which can provide precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-imino-N-(3-methoxypropyl)-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and methoxypropyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium carbonate. Reaction conditions typically involve controlled temperatures and solvents such as dioxane or water .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-imino-N-(3-methoxypropyl)-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its tricyclic structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

6-imino-N-(3-methoxypropyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-12(2)24-16(20)13(18(25)21-8-6-10-27-3)11-14-17(24)22-15-7-4-5-9-23(15)19(14)26/h4-5,7,9,11-12,20H,6,8,10H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVCBKOVRHSLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C1=N)C(=O)NCCCOC)C(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-imino-N-(3-methoxypropyl)-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 2
6-imino-N-(3-methoxypropyl)-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 3
Reactant of Route 3
6-imino-N-(3-methoxypropyl)-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 4
6-imino-N-(3-methoxypropyl)-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 5
Reactant of Route 5
6-imino-N-(3-methoxypropyl)-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 6
Reactant of Route 6
6-imino-N-(3-methoxypropyl)-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

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